Clonostachydiol - 147317-35-9

Clonostachydiol

Catalog Number: EVT-1205840
CAS Number: 147317-35-9
Molecular Formula: C14H20O6
Molecular Weight: 284.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clonostachydiol is a macrodiolide. It has a role as a metabolite.
Source

Clonostachydiol is typically isolated from various fungal species, notably from the genus Clonostachys. Its discovery and subsequent studies have highlighted its significance in natural product chemistry and pharmacology.

Classification

In terms of chemical classification, clonostachydiol belongs to the family of terpenoids, specifically sesquiterpenoids. These compounds are known for their diverse biological activities and complex structures, which often include multiple rings and functional groups.

Synthesis Analysis

Methods

The synthesis of clonostachydiol involves several sophisticated organic reactions. A notable approach utilizes readily available precursors such as (±)-epichlorohydrin. The synthesis typically follows a sequence that includes:

  1. Sharpless Asymmetric Epoxidation: This reaction introduces an epoxide group with high stereoselectivity.
  2. Iodination: This step adds iodine to the structure, enhancing reactivity.
  3. Stereoselective Opening of Epoxide: Using reagents like allylmagnesium chloride allows for selective opening of the epoxide.
  4. Sharpless Asymmetric Dihydroxylation: This reaction introduces hydroxyl groups in a stereoselective manner .

Technical Details

The synthesis often requires careful control of reaction conditions to ensure high yields and desired stereochemistry. Techniques such as chromatography are employed to purify intermediates and the final product.

Molecular Structure Analysis

Structure

The molecular formula of clonostachydiol is C13H24O4C_{13}H_{24}O_4. Its structure includes multiple functional groups such as hydroxyls and carbonyls arranged in a specific configuration that contributes to its biological activity.

Data

  • Canonical SMILES: CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O
  • Isomeric SMILES: C[C@@H]1CCC@@HO
  • InChI Key: SSVNIYICRYPPEB-RVEWEFICSA-N.
Chemical Reactions Analysis

Reactions

Clonostachydiol can undergo various chemical reactions typical for sesquiterpenoids, including:

  • Oxidation: Conversion of alcohols to ketones or aldehydes.
  • Reduction: Transformation of carbonyl groups back to alcohols.
  • Esterification: Reaction with acids to form esters, which can enhance solubility and alter biological activity.

Technical Details

These reactions are facilitated by specific catalysts or reagents that promote the desired transformation while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action of clonostachydiol involves its interaction with cellular components in target organisms. It is believed to disrupt cellular membranes or interfere with metabolic pathways, particularly in fungi, leading to antifungal effects.

Data

Research indicates that clonostachydiol may inhibit specific enzymes critical for fungal growth and reproduction, although detailed molecular targets remain under investigation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clonostachydiol is typically a colorless to pale yellow liquid.
  • Solubility: It shows varying solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Boiling Point: Data on boiling point varies but is generally around 200°C under standard atmospheric pressure.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize these properties accurately .

Applications

Clonostachydiol has several scientific uses:

  • Antifungal Agent: Its primary application lies in its potential as an antifungal compound, useful in agricultural settings or pharmaceuticals.
  • Research Tool: Used in studies investigating the mechanisms of fungal resistance and metabolic pathways.
  • Natural Product Chemistry: It serves as a model compound for synthetic organic chemistry studies aimed at developing new derivatives with enhanced bioactivity .
Taxonomic Classification and Phylogenetic Context of Clonostachys spp.

Phylogenetic Positioning Within Bionectriaceae and Hypocreales

Clonostachys (Hypocreales, Ascomycota) constitutes a monophyletic genus within the family Bionectriaceae, characterized by its ecological versatility as saprotrophs, endophytes, and mycoparasites. Molecular phylogenies reconstructed from nrLSU (nuclear ribosomal large subunit) sequences confirm its placement as a sister clade to Sesquicillium, with both genera sharing a common ancestor that diverged from other Bionectriaceae lineages (e.g., Stephanonectria, Emericellopsis) [1] [5] [10]. Analyses of mitochondrial genomes (e.g., cox1, cox3, nad genes) further corroborate this positioning, revealing conserved synteny in core energy metabolism genes but significant structural rearrangements in intergenic regions across species. These rearrangements include inversions and translocations, which serve as phylogenetic markers distinguishing Clonostachys from the Nectriaceae and Hypocreaceae families [10]. Notably, the genus occupies a transitional evolutionary niche, combining traits of both soil-decomposing and mycoparasitic fungi, facilitated by adaptations like dimorphic conidiophores and lytic enzyme production [5] [6].

Table 1: Genetic Markers Resolving Clonostachys Phylogeny in Bionectriaceae

Genetic MarkerResolution PowerKey Phylogenetic InsightsReference
TEF1 (Translation Elongation Factor 1-α)Highest resolution for species-level distinctionsDiscriminates between morphologically cryptic species (e.g., C. rosea vs. C. solani) [1] [3]
TUB2 (β-tubulin)Moderate resolution, complementary to TEF1Identifies major clades (e.g., subgenera Bionectria, Myronectria) [1] [4]
ITS (Internal Transcribed Spacer)Low resolution for closely related speciesUseful for genus-level assignment but prone to intragenomic variability [1] [9]
nrLSUResolves family-level relationshipsSupports monophyly of Clonostachys+Sesquicillium [1] [5]
Mitogenome (e.g., cox1, nad4)High resolution for deep evolutionary splitsReveals purifying selection in energy metabolism genes across Hypocreales [10]

Molecular Systematics and Species Delimitation in Clonostachys

Species delimitation in Clonostachys relies on multi-locus phylogenetics due to high morphological plasticity and convergent evolution. Standard markers include ITS, TUB2, TEF1, and RPB2, with TEF1 providing the highest discriminatory power for distinguishing species like C. rosea, C. pseudochroleuca, and novel taxa (e.g., C. kunmingensis, C. chuyangsinensis) [1] [3] [8]. Recent studies integrating MALDI-TOF mass spectrometry demonstrate congruence between protein spectral profiles and DNA-based phylogenies. For example, Brazilian isolates assigned to C. byssicola formed two distinct MALDI-TOF clusters correlating with divergent TUB2 haplotypes, revealing cryptic speciation [4] [7]. Controversies persist in species complexes like C. rosea, where mitochondrial genomes (atp6, nad2) show <2% divergence despite significant nuclear genome differences, suggesting recent radiation [10]. Additionally, 24 new species were recently described via combined phylogenomic-morphological approaches, including C. aurantiaca and C. flava, highlighting unresolved diversity in tropical regions [5].

Table 2: Methods for Species Delimitation in Clonostachys

MethodApplicationsLimitationsCase Study
Multi-locus Phylogeny (ITS+TUB2+TEF1)Primary tool for species description; identifies monophyletic lineagesIncomplete reference databases; incongruence between gene treesC. viticola distinguished from C. pseudochroleuca in Peruvian isolates [8]
MALDI-TOF MSHigh-throughput identification; supplements phylogeny for strains with weak nodal supportRequires standardized culture conditions; limited reference spectraC. byssicola strains split into two clusters matching TUB2 clades [4] [7]
MitogenomicsResolves deep branches; detects purifying selection (Ka/Ks <1)Cost-prohibitive; computationally intensiveC. compactiuscula vs. C. rogersoniana mitogenome rearrangements [10]
Ancestral State ReconstructionTraits like conidiophore dimorphism and stroma development mapped to phylogeniesHomoplasy in morphological traitsStroma-linked Clonostachys subgenera evolved independently from epiphytic ancestors [5]

Evolutionary Relationships Between Teleomorph (Bionectria) and Anamorph (Clonostachys)

The teleomorph genus Bionectria (typified by B. tonduzii) was historically separated from Clonostachys based on sexual reproductive structures (e.g., ascomata pigmentation, ascospore ornamentation). However, DNA sequencing confirmed that Bionectria species are the sexual states of Clonostachys, with Bionectria subgenera (e.g., Astromata, Zebrinella) nested within Clonostachys clades [1] [3] [5]. Under the "One Fungus, One Name" principle, Clonostachys was prioritized over Bionectria due to its earlier description (Corda, 1839 vs. Spegazzini, 1919) [1] [5]. Key evolutionary adaptations linked to this integration include:

  • Perithecial Development: Clonostachys teleomorphs form perithecia superficially on leaves or erumpent stromata on wood, with wall anatomies transitioning from single-region (Sesquicillium-like ancestors) to three-region structures in derived lineages [5].
  • Conidiophore Dimorphism: Ancestral Clonostachys likely produced intercalary phialides in penicillate conidiophores. Derived lineages evolved dimorphic conidiophores (primary mononematous, secondary synnematous) enhancing dispersal efficiency [5] [6].
  • Mitochondrial Genome Conservation: Despite nuclear genome divergence, mitogenomes of Clonostachys teleomorphs show strong purifying selection (Ka/Ks = 0.08–0.42) in core genes like nad4L, indicating functional stability [10].

Recent taxonomic revisions resurrect Sesquicillium for epiphytic lineages formerly in Bionectria subgenera Epiphloea and Uniparietina, reinforcing the evolutionary distinctness of mycoparasitic Clonostachys clades [5].

Compound Names Mentioned:

  • Clonostachydiol
  • β-tubulin (TUB2)
  • Translation Elongation Factor 1-α (TEF1)
  • Internal Transcribed Spacer (ITS)
  • Nuclear Ribosomal Large Subunit (nrLSU)
  • RNA Polymerase II Subunit (RPB2)
  • Mitochondrial genes (atp6, atp8, atp9, cob, cox1, cox2, cox3, nad1, nad2, nad3, nad4, nad4L, nad5, nad6)

Properties

CAS Number

147317-35-9

Product Name

Clonostachydiol

IUPAC Name

(3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

InChI

InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11+,12+/m1/s1

InChI Key

SSVNIYICRYPPEB-RVEWEFICSA-N

SMILES

CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O

Synonyms

CLONOSTACHYDIOL

Canonical SMILES

CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O

Isomeric SMILES

C[C@@H]1CC[C@@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O

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